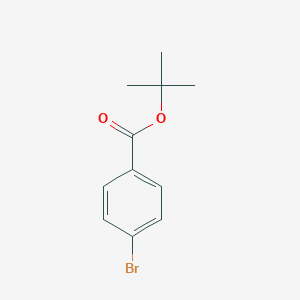

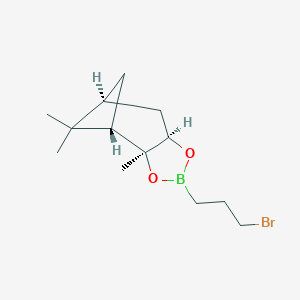

(+)-(3-Bromopropyl)boronic Acid Pinanediol Ester

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Aplicaciones Científicas De Investigación

Sensing Applications

(+)-(3-Bromopropyl)boronic Acid Pinanediol Ester: is utilized in sensing applications due to the boronic acid moiety’s affinity for diols and strong Lewis bases like fluoride or cyanide anions. This interaction is pivotal in homogeneous assays and heterogeneous detection systems, where it can be employed at the interface of the sensing material or within the bulk sample .

Biological Labelling and Protein Manipulation

The compound’s boronic acid component is instrumental in biological labelling and protein manipulation. It facilitates the modification of proteins, which is essential for understanding protein function and interactions in cellular processes .

Therapeutic Development

Boronic acids, including (+)-(3-Bromopropyl)boronic Acid Pinanediol Ester , are explored for their potential in therapeutic development. Their ability to interact with various biological molecules makes them suitable candidates for drug design and delivery systems .

Carbohydrate Chemistry

The compound plays a crucial role in carbohydrate chemistry, particularly in the protection, activation, and analysis of carbohydrates. It serves as a protective group in the synthesis of complex carbohydrates, allowing for selective reactions to occur without affecting sensitive functional groups .

Material Science

In material science, (+)-(3-Bromopropyl)boronic Acid Pinanediol Ester is used as a building block for creating polymers and microparticles. These materials have applications ranging from analytical methods to the controlled release of substances like insulin .

Safety and Hazards

Mecanismo De Acción

Target of Action

The primary targets of (+)-(3-Bromopropyl)boronic Acid Pinanediol Ester are various enzymes, particularly those bearing nucleophilic residues at their active sites . Boronic acids, including this compound, have been shown to be effective as inhibitors of these enzymes .

Mode of Action

The compound interacts with its targets through the formation of boronic esters. This process generally occurs at 1,2- or 1,3-diol groups, the same motifs that engage in cyclic ketal and acetal formation . The boronic ester formation, functionalization, and deprotection can be accomplished with only a single purification step .

Biochemical Pathways

The compound affects the biochemical pathways related to the function of the targeted enzymes. The formation of boronic esters from boronic acids and carbohydrate derivatives has been applied extensively in glycoscience, including in drug delivery and in the sensing and separation of carbohydrate derivatives .

Pharmacokinetics

The compound’s ADME (Absorption, Distribution, Metabolism, and Excretion) properties are influenced by its boronic ester structure. The sequence of boronic ester formation, functionalization, and deprotection can be accomplished with only a single purification step, and the boronic acid component can be recovered and reused after deprotection .

Result of Action

The molecular and cellular effects of the compound’s action are primarily related to its inhibitory effects on the targeted enzymes. By forming boronic esters with these enzymes, the compound can effectively inhibit their function .

Action Environment

The action of the compound is influenced by various environmental factors. For instance, the stability of both five- and six-membered trigonal esters formed with pinanediol and chromotropic acid, respectively, is insensitive to electronic effects but the electron-accepting substituents stabilize the hydroxocomplexes . Furthermore, the relatively mild conditions for boronate deprotection are tolerant of several functional groups, including esters, silyl ethers, ketals, and thioglycosides .

Propiedades

IUPAC Name |

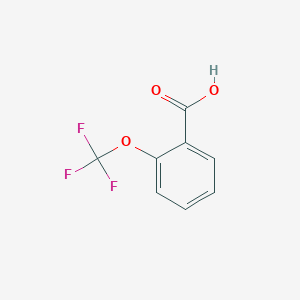

(1S,2S,6R,8S)-4-(3-bromopropyl)-2,9,9-trimethyl-3,5-dioxa-4-boratricyclo[6.1.1.02,6]decane |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H22BBrO2/c1-12(2)9-7-10(12)13(3)11(8-9)16-14(17-13)5-4-6-15/h9-11H,4-8H2,1-3H3/t9-,10-,11+,13-/m0/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IFWLNKNUIWTYGB-KQXIARHKSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B1(OC2CC3CC(C3(C)C)C2(O1)C)CCCBr |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

B1(O[C@@H]2C[C@@H]3C[C@H]([C@@]2(O1)C)C3(C)C)CCCBr |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H22BBrO2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60451892 |

Source

|

| Record name | (3aS,4S,6S,7aR)-2-(3-Bromopropyl)-3a,5,5-trimethylhexahydro-2H-4,6-methano-1,3,2-benzodioxaborole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60451892 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

301.03 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

90084-37-0 |

Source

|

| Record name | (3aS,4S,6S,7aR)-2-(3-Bromopropyl)-3a,5,5-trimethylhexahydro-2H-4,6-methano-1,3,2-benzodioxaborole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60451892 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![Bis[(2-chlorophenyl)sulfanyl]methylidenecyanamide](/img/structure/B125295.png)

![Methyl 1,5-dimethyl-2-azabicyclo[3.2.0]hepta-3,6-diene-2-carboxylate](/img/structure/B125297.png)